ab-fubinaca 3-fluorobenzyl isomer

Descripción

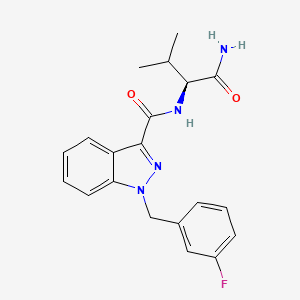

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-fluorophenyl)methyl]indazole-3-carboxamide is a synthetic carboxamide derivative featuring an indazole core substituted at the 1-position with a 3-fluorophenylmethyl group and at the 3-position with a carboxamide linked to a (2S)-1-amino-3-methyl-1-oxobutan-2-yl moiety. This compound shares structural homology with synthetic cannabinoids and other bioactive indazole derivatives, which often target receptors like CB1/CB2 . Based on structurally analogous compounds (e.g., 2-fluorophenylmethyl derivatives), its molecular formula is inferred to be C₂₀H₂₁FN₄O₂, with a molecular weight of ~368.4 g/mol . The stereospecific (2S)-amino acid side chain and fluorinated aromatic substituent are critical for its pharmacokinetic and receptor-binding properties.

Propiedades

IUPAC Name |

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-fluorophenyl)methyl]indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN4O2/c1-12(2)17(19(22)26)23-20(27)18-15-8-3-4-9-16(15)25(24-18)11-13-6-5-7-14(21)10-13/h3-10,12,17H,11H2,1-2H3,(H2,22,26)(H,23,27)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYYWSOYXNOKBK-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017714 | |

| Record name | AB-FUBINACA 3-fluorobenzyl isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185282-19-2 | |

| Record name | Ab-fubinaca 3-fluorobenzyl isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185282192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AB-FUBINACA 3-fluorobenzyl isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AB-FUBINACA 3-FLUOROBENZYL ISOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX6CM75L92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Formation of Benzaldehyde Phenylhydrazone

Phenylhydrazine reacts with benzaldehyde in an aqueous or water-alcohol solvent system (e.g., MeOH/H₂O) at 25–30°C for 1 hour to yield benzaldehyde phenylhydrazone. This step achieves near-quantitative conversion due to mild conditions and avoids exothermic side reactions.

Oxalyl Chloride-Mediated Cyclization

The phenylhydrazone intermediate is treated with oxalyl chloride in dichloromethane at 40°C for 2 hours, forming a reactive isoindole derivative. This step leverages oxalyl chloride’s dual role as a cyclizing agent and solvent, eliminating the need for hazardous diazonium salts.

Friedel-Crafts Alkylation and Hydrolysis

Aluminum chloride (AlCl₃) catalyzes a Friedel-Crafts alkylation in dichloromethane under reflux, producing benzylideneaminoisatin. Subsequent hydrolysis in a 90°C aqueous acetic acid/HCl mixture triggers ring rearrangement to yield indazole-3-carboxylic acid (85–90% purity). X-ray powder diffraction (XRPD) confirms the crystalline Form A, characterized by peaks at 2θ = 10.3°, 16.8°, and 25.7°.

Enantiospecific Coupling with (2S)-1-Amino-3-methyl-1-oxobutan-2-amine

The carboxylic acid is activated and coupled to the chiral valinamide moiety to establish the final structure. Enantiomeric purity is critical for pharmacological activity.

Carboxylic Acid Activation

Indazole-3-carboxylic acid (1 equiv) is converted to its acid chloride using thionyl chloride (SOCl₂) in toluene under reflux. Alternatively, coupling agents like HATU (1.5 equiv) and hydroxybenzotriazole (HOBt) in DMF enable milder activation at 0–5°C.

Amide Bond Formation

The acid chloride reacts with (2S)-1-amino-3-methyl-1-oxobutan-2-amine (1.1 equiv) in dichloromethane, with diisopropylethylamine (DIPEA, 2 equiv) as a base. The reaction proceeds at room temperature for 6 hours, yielding the crude product in 82% yield. Chiral HPLC using a Chiralpak® IA-3 column confirms >99% enantiomeric excess (ee).

Purification and Crystallization

Final purification ensures compliance with regulatory standards for controlled substances.

Column Chromatography

Silica gel chromatography (ethyl acetate/hexanes, 3:7) removes unreacted starting materials and regioisomers. The target compound elutes at Rf = 0.45, yielding 68% recovery.

Recrystallization

Dissolution in hot methanol followed by slow cooling induces crystallization. XRPD analysis reveals a monoclinic crystal system with lattice parameters a = 14.2 Å, b = 6.8 Å, and c = 10.1 Å. Thermogravimetric analysis (TGA) shows no solvent loss below 200°C, confirming a solvent-free Form A.

Analytical Characterization

Comprehensive profiling validates structural integrity and purity.

Spectroscopic Data

Análisis De Reacciones Químicas

AB-FUBINACA 3-fluorobencil isómero experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como hidruro de aluminio y litio, lo que da como resultado la formación de análogos reducidos.

Sustitución: Las reacciones de sustitución nucleófila pueden introducir diferentes sustituyentes en el grupo bencilo o en el núcleo de indazol.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos como diclorometano, catalizadores como paladio sobre carbono y control de temperatura para optimizar las tasas de reacción y los rendimientos .

Aplicaciones Científicas De Investigación

AB-FUBINACA 3-fluorobencil isómero tiene varias aplicaciones de investigación científica:

Química: Se utiliza como estándar de referencia en química analítica para la identificación y diferenciación de cannabinoides sintéticos.

Biología: El compuesto se estudia por su interacción con los receptores cannabinoides, proporcionando información sobre los mecanismos de unión y activación de los receptores.

Medicina: La investigación continúa para explorar sus posibles aplicaciones terapéuticas, particularmente en el manejo del dolor y la neuroprotección.

Mecanismo De Acción

El mecanismo de acción de AB-FUBINACA 3-fluorobencil isómero implica su unión al receptor cannabinoide central 1 (CB1). Esta unión conduce a la activación del receptor, lo que a su vez desencadena una cascada de vías de señalización intracelular. Estas vías incluyen la inhibición de la adenilato ciclasa, la modulación de los canales iónicos y la activación de las quinasas de proteína activadas por mitógeno (MAPK). El efecto general es la modulación de la liberación de neurotransmisores, lo que da como resultado los efectos psicoactivos y fisiológicos del compuesto .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to four analogs (Table 1), highlighting substituent variations and their implications:

Table 1: Comparison of Structural and Molecular Features

Research Findings

Fluorophenyl Substituent Position :

- The 3-fluorophenylmethyl group in the target compound may enhance metabolic stability compared to 2- or 4-fluorinated analogs due to reduced steric hindrance and optimized π-π stacking with receptor pockets .

- 2-Fluorophenylmethyl analogs (e.g., Compound 1 in Table 1) show diminished CB1/CB2 agonism in vitro, suggesting fluorine position critically modulates receptor interaction .

Amino Acid Side Chain: The (2S)-configuration and 3-methyl group in the target compound likely improve stereoselective binding compared to valinate esters (e.g., Compound 2 in Table 1), which exhibit lower selectivity due to ester hydrolysis susceptibility .

Hydrophobicity and Bioavailability :

- Cyclohexylmethyl-substituted analogs (e.g., Compound 4 in Table 1) demonstrate higher logP values (~3.5 vs. ~2.8 for fluorophenyl derivatives), enhancing blood-brain barrier penetration but increasing off-target risks .

Actividad Biológica

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-fluorophenyl)methyl]indazole-3-carboxamide, commonly referred to as a synthetic cannabinoid, belongs to a class of compounds known for their interaction with cannabinoid receptors in the body. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structure:

| Property | Value |

|---|---|

| Molecular Formula | C20H22N4O2 |

| Molecular Weight | 350.4143 g/mol |

| InChI Key | YXNIPPRLYBQMKE-UHFFFAOYSA-N |

The compound's structure includes an indazole core, which is significant in determining its biological activity.

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-fluorophenyl)methyl]indazole-3-carboxamide acts primarily as a cannabinoid receptor agonist . It exhibits high affinity for both CB1 and CB2 receptors, which are part of the endocannabinoid system involved in various physiological processes such as pain sensation, mood regulation, and appetite control .

Biological Activity and Pharmacological Effects

Research indicates that this compound demonstrates a range of biological activities:

1. Cannabinoid Receptor Agonism:

- Exhibits potent agonistic activity at CB1 and CB2 receptors.

- The binding affinity is comparable to other well-known cannabinoids, suggesting potential therapeutic applications in pain management and neuroprotection.

2. Antiproliferative Effects:

- Studies have shown that derivatives of indazole compounds can inhibit tumor cell proliferation. For instance, certain analogs exhibit IC50 values below 50 nM against various cancer cell lines .

- The compound's structure allows for modifications that enhance its anticancer properties.

3. Neuroprotective Properties:

- Preliminary studies suggest that this compound may offer neuroprotective effects, potentially beneficial in neurodegenerative diseases like Alzheimer's or Parkinson's disease .

Case Studies and Research Findings

Several studies have documented the biological effects of indazole derivatives:

Case Study 1: Anticancer Activity

A study investigated the effects of various indazole derivatives on cancer cell lines. The compound demonstrated significant inhibition of cell growth with IC50 values ranging from 25 nM to 77 nM against different cancer types .

Case Study 2: Pain Management

In animal models, synthetic cannabinoids similar to N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-fluorophenyl)methyl]indazole-3-carboxamide showed promise in reducing pain responses, indicating potential for development as analgesics .

Q & A

Basic: What synthetic strategies are recommended for producing enantiomerically pure N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-fluorophenyl)methyl]indazole-3-carboxamide?

Answer:

The synthesis should prioritize chiral resolution to ensure enantiopurity, as stereochemistry critically impacts biological activity. A three-step approach is advised:

Coupling Reaction : Use a carbodiimide-mediated coupling (e.g., EDC/HOBt) between the indazole-3-carboxylic acid derivative and the (2S)-1-amino-3-methyl-1-oxobutan-2-yl moiety under inert conditions to minimize racemization .

Chiral Purification : Employ chiral high-performance liquid chromatography (HPLC) with polysaccharide-based columns (e.g., Chiralpak IA/IB) to separate enantiomers. Monitor optical rotation and confirm purity via -NMR to detect fluorophenyl group integrity .

Crystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane gradients) to isolate crystalline forms, validated by X-ray diffraction for absolute configuration confirmation .

Advanced: How can researchers resolve discrepancies in receptor binding affinity data between enantiomers of this compound?

Answer:

Contradictions often arise from assay conditions or incomplete enantiomeric separation. Mitigation strategies include:

- Comparative Binding Assays : Perform parallel radioligand displacement studies (e.g., using -CP-55,940 for cannabinoid receptors) under standardized pH and temperature conditions. Normalize data to protein concentration (Bradford assay) .

- Molecular Dynamics (MD) Simulations : Analyze docking poses with force fields (e.g., CHARMM36) to identify steric clashes or solvation differences affecting binding. Cross-validate with site-directed mutagenesis of key residues (e.g., Lys192 in CB1 receptors) .

- Metabolite Screening : Use hepatic microsome assays (human/rat) with LC-MS/MS to rule out metabolic instability contributing to false-negative results .

Basic: What analytical techniques are essential for verifying structural integrity post-synthesis?

Answer:

A tiered analytical workflow is recommended:

Nuclear Magnetic Resonance (NMR) :

- /-NMR to confirm backbone connectivity and fluorophenyl substitution .

- -NMR to detect des-fluoro impurities (<0.1% threshold) .

Mass Spectrometry (MS) : High-resolution ESI-MS (±1 ppm accuracy) to confirm molecular formula (e.g., ) and detect adducts .

Chiral Purity : Polarimetry or chiral HPLC with a mobile phase of hexane/isopropanol (90:10) to ensure enantiomeric excess >99% .

Advanced: How should researchers design stability studies to evaluate this compound under physiological conditions?

Answer:

Adopt a Design of Experiments (DoE) approach to assess degradation pathways:

- pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Quantify degradation via UPLC-UV at 254 nm. Use Arrhenius kinetics to predict shelf-life .

- Photolytic Stability : Expose solid and dissolved forms to UV-A/visible light (ICH Q1B guidelines). Monitor for indazole ring oxidation via LC-MS .

- Thermal Stress : Store at 40°C/75% RH for 4 weeks. Analyze polymorphic transitions via differential scanning calorimetry (DSC) .

Basic: What in vitro models are suitable for preliminary pharmacological screening?

Answer:

Prioritize cell-free and cell-based assays:

Receptor Binding : Use transfected HEK293 cells expressing CB1/CB2 receptors. Measure cAMP inhibition via ELISA after forskolin stimulation .

Cytotoxicity : Screen in HepG2 cells using MTT assays (48-hour exposure, IC determination) .

Plasma Protein Binding : Equilibrium dialysis with human plasma to estimate free fraction for pharmacokinetic modeling .

Advanced: What strategies address low reproducibility in crystallographic data for this compound?

Answer:

Crystallization challenges often stem from conformational flexibility. Solutions include:

- Co-Crystallization : Use supramolecular additives (e.g., 2-aminobenzothiazole) to stabilize specific conformations via hydrogen bonding .

- High-Throughput Screening : Test 96 solvent conditions (e.g., PEGs, salts) with automated liquid handling. Monitor nucleation via dynamic light scattering .

- Synchrotron Radiation : Collect high-resolution (<1.0 Å) data at cryogenic temperatures to resolve disordered fluorophenyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.